1-[(5-methyl-1H-imidazol-4-yl)methyl]azepane
Description
1-[(5-methyl-1H-imidazol-4-yl)methyl]azepane is an organic compound that features a unique structure combining an imidazole ring with an azepane ring
Properties
IUPAC Name |
1-[(5-methyl-1H-imidazol-4-yl)methyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-10-11(13-9-12-10)8-14-6-4-2-3-5-7-14/h9H,2-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNIPTGMPPZDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methyl-1H-imidazol-4-yl)methyl]azepane typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Attachment of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with an appropriate azepane precursor under basic conditions.
Industrial Production Methods
Industrial production methods for 1-[(5-methyl-1H-imidazol-4-yl)methyl]azepane are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5-methyl-1H-imidazol-4-yl)methyl]azepane undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, under basic conditions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted azepane derivatives.
Scientific Research Applications
1-[(5-methyl-1H-imidazol-4-yl)methyl]azepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[(5-methyl-1H-imidazol-4-yl)methyl]azepane involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The azepane ring provides structural flexibility, allowing the compound to fit into various binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(5-methyl-1H-imidazol-4-yl)methanol: Similar imidazole structure but lacks the azepane ring.
1-methylimidazole: Contains a methyl group on the imidazole ring but does not have the azepane ring.
1-[(1H-imidazol-4-yl)methyl]azepane: Similar structure but without the methyl group on the imidazole ring.
Uniqueness
1-[(5-methyl-1H-imidazol-4-yl)methyl]azepane is unique due to the combination of the imidazole and azepane rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
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